molecular formula C5H2BrF3N2 B1524946 4-Bromo-2-(trifluoromethyl)pyrimidine CAS No. 1034827-56-9

4-Bromo-2-(trifluoromethyl)pyrimidine

Cat. No. B1524946
M. Wt: 226.98 g/mol
InChI Key: RHJLTOVSJKKHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C5H2BrF3N2 . It is used in various applications in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular weight of “4-Bromo-2-(trifluoromethyl)pyrimidine” is 226.98 . The InChI key is not explicitly mentioned in the search results.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. FDA-Approved Drugs

  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
  • Methods : The synthesis of these drugs involves various chemical reactions. The specific methods of application or experimental procedures would depend on the specific drug and its intended use .
  • Results : In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides. Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups .

3. Synthesis of Agrochemicals and Pharmaceuticals

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used as key structural ingredients in the development of many agrochemical and pharmaceutical compounds .
  • Methods : The synthesis of TFMP and its derivatives involves various chemical reactions. The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
  • Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

4. Manufacturing of Fluorinated Organic Chemicals

  • Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many fluorinated organic chemicals .
  • Methods : The synthesis of these chemicals involves various chemical reactions. The specific methods of application or experimental procedures would depend on the specific chemical and its intended use .
  • Results : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine .

5. Synthesis of Herbicides and Insecticides

  • Application : Trifluoromethylpyridines and its derivatives are used as starting materials for the synthesis of some herbicides and insecticides .
  • Methods : The synthesis of these agrochemicals involves various chemical reactions. The specific methods of application or experimental procedures would depend on the specific agrochemical and its intended use .
  • Results : The development of these agrochemicals has contributed to the protection of crops from pests .

6. Synthesis of Fluorinated Pyridines

  • Application : Trifluoromethylpyridines and its derivatives are used as starting materials for the synthesis of some herbicides and insecticides .
  • Methods : The synthesis of these agrochemicals involves various chemical reactions. The specific methods of application or experimental procedures would depend on the specific agrochemical and its intended use .
  • Results : The development of these agrochemicals has contributed to the protection of crops from pests .

7. Manufacturing of Trifluoromethylpyridines

  • Application : The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
  • Methods : The synthesis of TFMP and its derivatives involves various chemical reactions. The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
  • Results : Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .

8. Synthesis of 4,4′-bis (trifluoromethyl)-2,2′-bipyridine and 1,3-bis (4- (trifluoromethyl)pyridin-2-yl)benzene

  • Application : 2-Chloro-4- (trifluoromethyl)pyridine may be used in the synthesis of 4,4′-bis (trifluoromethyl)-2,2′-bipyridine and 1,3-bis (4- (trifluoromethyl)pyridin-2-yl)benzene .
  • Methods : The synthesis of these compounds involves various chemical reactions. The specific methods of application or experimental procedures would depend on the specific compound and its intended use .
  • Results : The development of these compounds has contributed to the advancement of organic chemistry .

Safety And Hazards

The safety data sheet for “4-Bromo-2-(trifluoromethyl)pyrimidine” suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJLTOVSJKKHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693377
Record name 4-Bromo-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)pyrimidine

CAS RN

1034827-56-9
Record name 4-Bromo-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 2-(trifluoromethyl)pyrimidin-4-ol (328 mg, 2.0 mmol) and PBr3 (0.188 mL, 2.0 mmol) were mixed and heated at 150° C. for 3 h. The reaction was cooled down and quenched with ice water, extracted with DCM (20 mL×2) to yield the titled compound. The organic phase was concentrated and crude material was purified by preparative TLC with 20% Acetone:Hexane to yield titled compound.
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
0.188 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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